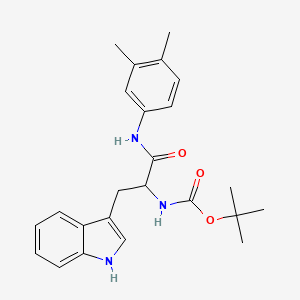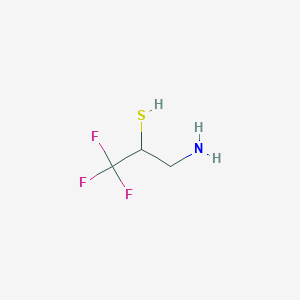
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide is a synthetic compound that belongs to the class of tryptophan derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tryptophan moiety, and a 3,4-dimethylphenyl group attached to the amide nitrogen. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide typically involves the following steps:
-
Protection of Tryptophan: : The tryptophan molecule is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected tryptophan.
-
Amidation Reaction: : The Boc-protected tryptophan is then reacted with 3,4-dimethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide can undergo various chemical reactions, including:
-
Deprotection: : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
-
Substitution Reactions: : The amide nitrogen can participate in nucleophilic substitution reactions, where the 3,4-dimethylphenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Deprotection: The major product is the free amine form of the compound.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and bioactive compounds.
-
Biology: : The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes, which can provide insights into its biological activity and potential therapeutic uses.
-
Medicine: : Research is ongoing to explore its potential as a drug candidate or as a building block for drug development, particularly in the field of cancer and neurological disorders.
-
Industry: : It is used in the synthesis of specialty chemicals and materials, where its unique structural features are leveraged for specific applications.
Wirkmechanismus
The mechanism of action of Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide depends on its specific interactions with molecular targets. The compound can interact with enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes by binding to their active sites or allosteric sites. The exact pathways involved can vary depending on the biological context and the specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nalpha-(tert-butoxycarbonyl)-tryptophanamide: Lacks the 3,4-dimethylphenyl group, making it less hydrophobic and potentially altering its biological activity.
Nalpha-(tert-butoxycarbonyl)-N-phenyltryptophanamide: Similar structure but without the methyl groups on the phenyl ring, which can affect its steric and electronic properties.
Uniqueness
Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide is unique due to the presence of both the Boc protecting group and the 3,4-dimethylphenyl group. These structural features confer specific chemical and biological properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
This compound’s unique structure makes it a valuable tool in synthetic chemistry and a promising candidate for further research in various scientific fields.
Eigenschaften
Molekularformel |
C24H29N3O3 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
tert-butyl N-[1-(3,4-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C24H29N3O3/c1-15-10-11-18(12-16(15)2)26-22(28)21(27-23(29)30-24(3,4)5)13-17-14-25-20-9-7-6-8-19(17)20/h6-12,14,21,25H,13H2,1-5H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
KWPGFTLIJXSBCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-4-nitro-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11537329.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B11537333.png)
![4-chloro-N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11537336.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11537339.png)
![2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11537344.png)
![ethyl {4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11537351.png)
![4-(4-methoxy-3-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B11537355.png)
![butyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11537359.png)

![2-bromo-4-chloro-6-[(E)-{[2-(3,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11537373.png)
![N'-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11537379.png)

![7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11537385.png)
![2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11537390.png)
